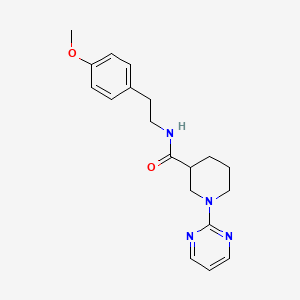

N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Description

N-(4-Methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a piperidinecarboxamide core substituted with a pyrimidinyl group at position 1 and a 4-methoxyphenethyl moiety at the carboxamide nitrogen. This compound shares structural motifs common in kinase inhibitors and enzyme modulators, such as the pyrimidine ring (a known pharmacophore in drug design) and the methoxyphenethyl group, which may enhance lipophilicity and target binding .

Properties

CAS No. |

605624-31-5 |

|---|---|

Molecular Formula |

C19H24N4O2 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |

InChI |

InChI=1S/C19H24N4O2/c1-25-17-7-5-15(6-8-17)9-12-20-18(24)16-4-2-13-23(14-16)19-21-10-3-11-22-19/h3,5-8,10-11,16H,2,4,9,12-14H2,1H3,(H,20,24) |

InChI Key |

KLGWPVNEZUVZPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NC=CC=N3 |

solubility |

49 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyrimidine Moiety: The pyrimidine group is often introduced via a nucleophilic substitution reaction.

Attachment of the Methoxyphenethyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the methoxyphenethyl group to the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following compounds share the piperidinecarboxamide scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

a) N-(Oxan-4-yl)-1-(Pyrimidin-2-yl)piperidine-3-carboxamide ()

- Structure : Replaces the 4-methoxyphenethyl group with a tetrahydropyran (oxan-4-yl) moiety.

- Properties :

- Predicted pKa: 14.94 ± 0.20 (basic due to the pyrimidine and piperidine nitrogen)

- Density: 1.22 ± 0.1 g/cm³

- Implications : The oxan-4-yl group may improve metabolic stability compared to the methoxyphenethyl chain, as cyclic ethers often reduce oxidative metabolism .

b) CCG-100602 ()

- Structure : 1-[3,5-Bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)-3-piperidinecarboxamide.

- Key Differences : Aromatic trifluoromethyl and chlorophenyl groups replace the pyrimidine and methoxyphenethyl moieties.

- Biological Relevance : Demonstrated antifibrotic activity in human intestinal myofibroblasts via TGF-β1 pathway modulation .

c) Compound 2 ()

- Structure : 1-(6-Ethoxy-4-methyl-2-quinazolinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-3-piperidinecarboxamide.

- Key Features : Quinazoline and imidazole substituents introduce hydrogen-bonding capacity.

- Properties :

- Polar Surface Area (tPSA): 89.2 Ų (indicative of moderate solubility)

- LogP: 2.5 (balanced lipophilicity for cellular uptake)

- Application: Inhibits serine acetyltransferase in Neisseria gonorrhoeae, highlighting the role of heterocycles in enzyme targeting .

Comparative Data Table

Pharmacokinetic and Functional Insights

- Lipophilicity : The target compound’s methoxyphenethyl group likely confers moderate logP (~2.8), balancing solubility and membrane permeability. In contrast, CCG-100602’s trifluoromethyl groups increase logP (>3), favoring tissue penetration but risking solubility issues .

- Target Selectivity : The pyrimidine ring in the target compound may engage in π-π stacking with kinase ATP pockets, similar to imatinib’s pyrimidine-based targeting (). However, the absence of a sulfonyl or quinazoline group (as in and ) may reduce off-target effects .

- Metabolic Stability : The oxan-4-yl analog () shows higher predicted metabolic stability than the target compound’s methoxyphenethyl chain, which is prone to oxidative cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.